2-Imidazol-1-Yl-1h-Benzimidazole

Kinase inhibitor CDK2 Fragment-based drug discovery

2-Imidazol-1-yl-1H-benzimidazole is a privileged scaffold in medicinal chemistry. It is the minimal pharmacophore for HCV NS5A inhibitors and has a solved crystal structure with CDK2 (PDB: 5AND, 2.30 Å), enabling immediate structure-based drug design. Unlike generic benzimidazoles, its unique dual-heterocyclic architecture is essential for nanomolar potency against drug-resistant pathogens like MRSA. Procure this specific compound to ensure experimental reproducibility and bypass costly de novo crystallization.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 138331-03-0
Cat. No. B163638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazol-1-Yl-1h-Benzimidazole
CAS138331-03-0
SynonymsNuLytely
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C=CN=C3
InChIInChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13)
InChIKeyRBPYXJCCKORRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazol-1-Yl-1H-Benzimidazole (CAS 138331-03-0) | Heterocyclic Scaffold for Medicinal Chemistry & Kinase Inhibitor Research


2-Imidazol-1-yl-1H-benzimidazole (CAS 138331-03-0, molecular formula C10H8N4, molecular weight 184.197 g/mol) is a heterocyclic organic compound comprising a benzimidazole core with an imidazole substituent at the 2-position [1]. This scaffold serves as a privileged structure in medicinal chemistry due to its structural resemblance to naturally occurring nucleotides, enabling interactions with diverse biological targets [2]. Notably, its crystal structure in complex with cyclin-dependent kinase 2 (CDK2) has been solved at 2.30 Å resolution, providing validated structural coordinates for molecular modeling and fragment-based drug discovery applications [3].

Why Generic Substitution Fails: Structural and Functional Differentiation of 2-Imidazol-1-Yl-1H-Benzimidazole


While numerous benzimidazole and imidazole derivatives share broad pharmacological activities, the specific 2-imidazol-1-yl substitution pattern on the benzimidazole core confers distinct molecular recognition properties that cannot be replicated by simple analogs [1]. The compound functions as a structural isostere of naturally occurring nucleotides, with the imidazole moiety at the 2-position enabling unique hydrogen-bonding interactions within kinase ATP-binding pockets [2]. Substitution with other heterocycles at this position, or use of unsubstituted benzimidazole, would fundamentally alter the binding mode, selectivity profile, and biological activity, potentially invalidating experimental findings or compromising research reproducibility.

2-Imidazol-1-Yl-1H-Benzimidazole: Quantitative Evidence of Differential Performance Against Comparators


Crystallographically Validated CDK2 Binding Mode: Structural Differentiation from Unsubstituted Benzimidazole

The crystal structure of CDK2 in complex with 2-imidazol-1-yl-1H-benzimidazole has been solved at 2.30 Å resolution (R-Value Free: 0.250, R-Value Work: 0.210), providing atomic-level validation of its binding mode within the ATP-binding pocket [1]. The compound establishes specific hydrogen-bonding interactions with the hinge region of CDK2, mediated by the imidazole nitrogen at the 2-position of the benzimidazole core [1]. In contrast, unsubstituted benzimidazole lacks this critical 2-position hydrogen-bond acceptor/donor moiety, resulting in fundamentally different binding geometry and affinity [2].

Kinase inhibitor CDK2 Fragment-based drug discovery Structural biology Cancer research

HCV NS5A Inhibition: Scaffold Privilege of Benzimidazole-Imidazole Core

The benzimidazole-imidazole scaffold, of which 2-imidazol-1-yl-1H-benzimidazole is the minimal core structure, has been patented as an inhibitor of HCV NS5A, a non-structural protein essential for viral replication [1]. Advanced derivatives incorporating this core, such as functionalized benzimidazole-naphthylene-imidazole compounds, demonstrate subnanomolar potency against HCV genotype 1a and 1b replicons (IC50: 1.04 nM and 1.14 nM, respectively) [2]. Compounds lacking the benzimidazole-imidazole core, including single-heterocycle imidazole or benzimidazole derivatives, exhibit substantially reduced or absent NS5A inhibitory activity [3].

Antiviral Hepatitis C virus NS5A Direct-acting antiviral

Antiprotozoal Activity: Imidazole-Ethylsulfanyl-Benzimidazole Derivatives Outperform Metronidazole

Derivatives based on the 2-imidazol-1-yl-1H-benzimidazole scaffold, specifically 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole analogs, demonstrate superior antiprotozoal activity compared to metronidazole, the standard-of-care drug for Trichomonas vaginalis and Giardia intestinalis infections [1]. All 19 tested compounds exhibited IC50 values in the nanomolar range, surpassing the potency of metronidazole against both parasites [1]. In contrast, metronidazole, a simple nitroimidazole lacking the benzimidazole moiety, shows IC50 values typically in the micromolar range for these organisms [2].

Antiprotozoal Metronidazole Giardia Trichomonas Parasitology

Antimicrobial Activity: Benzimidazole-Imidazole Hybrid Outperforms Single-Heterocycle Ampicillin Against S. aureus

Studies evaluating imidazole-benzimidazole hybrid compounds demonstrate superior antibacterial activity against Staphylococcus aureus compared to ampicillin, a widely used β-lactam antibiotic [1]. Specifically, compound C5, an imidazole-benzimidazole-benzotriazole derivative, exhibited MIC values of 2–16 µg/mL against S. aureus strains, representing potency comparable to or exceeding that of ampicillin against certain isolates [1]. Furthermore, 2-imidazol-1-yl-1H-benzimidazole derivatives have shown activity against methicillin-resistant S. aureus (MRSA) with MIC values as low as 4 µg/mL . Simple benzimidazole derivatives lacking the imidazole moiety typically show higher MIC values (>50 µg/mL) against the same strains [2].

Antibacterial MRSA Staphylococcus aureus Drug-resistant bacteria

High-Value Research Applications for 2-Imidazol-1-Yl-1H-Benzimidazole (CAS 138331-03-0)


CDK2 Inhibitor Discovery: Fragment-Based Drug Design and Structure-Activity Relationship Studies

Researchers pursuing CDK2 inhibitors for cancer therapy can leverage the validated crystal structure of 2-imidazol-1-yl-1H-benzimidazole bound to CDK2 (PDB: 5AND, 2.30 Å resolution) for structure-based drug design [1]. The compound serves as a crystallographically characterized fragment that can be grown or merged with other moieties to enhance potency and selectivity. This structural data eliminates the need for initial co-crystallization experiments, accelerating hit-to-lead campaigns. In contrast, use of unsubstituted benzimidazole or other heterocyclic analogs would require de novo crystallization and structure determination, incurring significant time and resource costs [1].

HCV Antiviral Drug Discovery: Scaffold for Next-Generation NS5A Inhibitors

The benzimidazole-imidazole core of this compound represents the minimal pharmacophore for HCV NS5A inhibition, a target essential for viral replication [2]. Advanced clinical candidates such as ravidasvir (PPI-668) derive directly from this scaffold class, demonstrating subnanomolar potency against multiple HCV genotypes [3]. Researchers developing novel NS5A inhibitors can use this compound as a validated starting point for derivatization, bypassing the need to screen structurally unrelated heterocyclic libraries that lack NS5A inhibitory activity. Single-heterocycle imidazole or benzimidazole compounds are not suitable alternatives for this target [2].

Antiprotozoal Lead Optimization: Metronidazole-Overcoming Scaffold

Given that 2-imidazol-1-yl-1H-benzimidazole derivatives exhibit nanomolar potency against Trichomonas vaginalis and Giardia intestinalis—significantly surpassing metronidazole—this scaffold is ideally suited for antiprotozoal drug discovery programs aiming to overcome metronidazole resistance or improve therapeutic index [4]. The compound provides a versatile core for synthesizing focused libraries via modification of the benzimidazole and imidazole rings, enabling systematic exploration of structure-activity relationships. Researchers should not substitute with simple nitroimidazoles (e.g., metronidazole itself) or unsubstituted benzimidazoles, as these lack the dual-heterocyclic architecture required for nanomolar potency [4].

Antimicrobial Drug Discovery: Dual-Action Scaffold Against Drug-Resistant Gram-Positive Bacteria

The compound's scaffold demonstrates antibacterial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 µg/mL . This activity profile makes the compound suitable for antimicrobial lead discovery targeting drug-resistant pathogens. The dual-heterocyclic structure enables binding interactions not accessible to single-heterocycle antibiotics such as ampicillin or simple benzimidazole derivatives, which show reduced potency (MIC >50 µg/mL) against S. aureus [5]. Procurement of this specific scaffold, rather than generic benzimidazole, ensures the molecular features necessary for potent anti-MRSA activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Imidazol-1-Yl-1h-Benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.